2-Chloro-1-(oxan-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C7H11ClO2 |
|---|---|
Molecular Weight |
162.61 g/mol |
IUPAC Name |
2-chloro-1-(oxan-3-yl)ethanone |
InChI |
InChI=1S/C7H11ClO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2 |
InChI Key |
XBUVXQBDPWYVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation of 1-(oxan-3-yl)ethan-1-one
The most straightforward synthetic route to this compound involves the halogenation (chlorination) of the corresponding ketone, 1-(oxan-3-yl)ethan-1-one. This method parallels the well-documented bromination of 1-(oxan-4-yl)ethan-1-one, where the alpha position adjacent to the carbonyl is halogenated using elemental halogens under controlled conditions.
- Reagents and Conditions: Chlorine gas or a chlorinating agent such as N-chlorosuccinimide (NCS) is used in the presence of a polar solvent (e.g., acetic acid, acetone, or 1,4-dioxane) at low temperatures (0 to 75 °C) to control the exothermic reaction and prevent over-chlorination.
- Mechanism: The alpha-hydrogen of the ketone is abstracted, forming an enol or enolate intermediate, which then reacts with the chlorinating agent to introduce the chlorine atom at the alpha position.
- Advantages: This method is direct and typically yields high purity products after purification.
- Limitations: Careful control of reaction parameters is necessary to avoid formation of di- or poly-chlorinated by-products.
Chlorination via Reaction with Chlorosuccinimide and Trialkoxy Orthoacetates
A patented environmentally friendly and industrially scalable method involves the reaction of trialkoxy orthoacetates with chlorosuccinimide (NCS) in polar solvents to yield alpha-chloro trialkoxy ethanes, which can be hydrolyzed or transformed into the desired 2-chloro ketones.
- Process Details:
- Trialkoxy orthoacetate (such as triethoxy orthoacetate) is reacted with NCS in solvents like acetone or 1,4-dioxane.
- Reaction temperatures range from -20 °C to 150 °C, with typical industrial conditions around 50-75 °C.
- The by-product succinimide is removed by crystallization and filtration.
- The crude product is purified by vacuum distillation to obtain high purity alpha-chloro trialkoxy ethanes.
- Relevance to this compound:
- While this method is described for 2-chloro-1,1,1-trialkoxy ethane derivatives, analogous strategies can be adapted to prepare alpha-chloro ketones bearing oxane substituents by subsequent functional group transformations.
- Yields and Purity:
- Product purity can exceed 99%.
- Molar yields reported are in the range of 80-87%.
- Environmental and Safety Benefits:
Comparative Data Table of Preparation Methods
| Preparation Method | Reagents & Conditions | Yield (%) | Purity (%) | Scale Applicability | Notes |
|---|---|---|---|---|---|
| Direct Chlorination of 1-(oxan-3-yl)ethan-1-one | Chlorine gas or N-chlorosuccinimide; 0-75 °C; polar solvents | 70-85 | >95 | Laboratory to industrial | Requires temperature control to avoid by-products |
| Reaction of Trialkoxy Orthoacetate with NCS | Triethoxy orthoacetate + NCS; 50-75 °C; acetone or 1,4-dioxane | 80-87 | >99 | Industrial | Environmentally friendly; minimal waste |
| Enzymatic Biocatalytic Reduction (related compound) | Ketoreductase enzyme; isopropanol/phosphate buffer; 25-40 °C | >99 (conversion) | >99 (ee) | Laboratory to pilot | Produces chiral alcohols; potential for adaptation |
Research and Industrial Considerations
- Industrial Scale-Up: The method involving trialkoxy orthoacetates and chlorosuccinimide is preferred for large-scale production due to its high selectivity, purity, and environmentally benign profile.
- Purification Techniques: Vacuum distillation and crystallization are standard for isolating and purifying 2-chloro derivatives.
- Safety: Handling chlorinating agents and halogenated intermediates requires appropriate safety measures due to toxicity and reactivity.
- Environmental Impact: Modern methods focus on minimizing halogenated solvent use and by-product generation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(oxan-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Formation of substituted oxane derivatives.
Reduction: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-1-(oxan-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(oxan-3-yl)ethan-1-one involves its reactivity with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. This reactivity allows it to participate in various substitution and addition reactions. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Chloro-1-(oxan-3-yl)ethan-1-one, highlighting differences in substituents, molecular properties, and applications:
Key Observations :
Ring Systems: Replacement of oxan-3-yl with oxolan-3-yl (tetrahydrofuran) reduces ring size, impacting steric and electronic properties . Thiophene or oxazole rings introduce aromaticity or heteroatoms, altering polarity and reactivity .
Physical Properties :
- Density/Melting Points : Thiophene derivatives (e.g., ) show higher densities (1.57 g/cm³) due to sulfur’s atomic mass. Chlorophenyl derivatives () may exhibit higher melting points due to π-π stacking.
Synthetic Utility: Chloroacetyl Derivatives: Compounds like 2-chloro-1-(phenothiazine)ethan-1-one () are intermediates for bioactive molecules, suggesting similar utility for the target compound. Cross-Coupling Reactions: Brominated analogs () are more reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings.
Industrial Relevance :
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-chloro-1-(oxan-3-yl)ethan-1-one, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via chlorination of 1-(oxan-3-yl)ethan-1-one using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions (60–80°C, 4–6 hours). Post-reaction, quenching with ice water followed by extraction (dichloromethane) and purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity. Monitoring via TLC and NMR (¹H/¹³C) confirms intermediate formation .
| Synthetic Parameters | Conditions |
|---|---|
| Chlorinating Agent | SOCl₂ or PCl₅ |
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Purification Method | Column Chromatography |
| Key Analytical Tools | TLC, NMR, HPLC |
Q. How is this compound characterized structurally?
- Methodological Answer : X-ray crystallography (using SHELX-97) resolves the 3D structure, while NMR (¹H/¹³C) identifies functional groups. IR spectroscopy confirms C=O (1700–1750 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .
| Spectroscopic Data | Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.3–4.5 (oxane protons) |
| ¹³C NMR | δ 200–205 (ketone C=O) |
| IR | 1720 cm⁻¹ (C=O) |
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against E. coli and S. aureus. Antifungal activity is tested via disc diffusion against C. albicans. Cytotoxicity assays (MTT) on mammalian cell lines (e.g., HEK293) assess selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized for scale-up synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to optimize solvent (e.g., DMF vs. THF), catalyst (e.g., AlCl₃), and stoichiometry. Kinetic studies (HPLC monitoring) identify rate-limiting steps. Pilot-scale trials (1–5 mol) with continuous flow reactors improve efficiency and reduce byproducts .
| Optimization Factors | Impact on Yield |
|---|---|
| Solvent Polarity | Higher polarity → Faster reaction |
| Catalyst Loading | 5 mol% AlCl₃ → 85% yield |
| Temperature Gradient | 70°C → 90% conversion in 3 hours |
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density of the carbonyl and chloro groups. Molecular docking (AutoDock Vina) predicts binding affinity with biological targets (e.g., enzymes). Solvent effects are simulated using COSMO-RS .
| Computational Parameters | Results |
|---|---|
| LUMO Energy | -1.2 eV (favors nucleophilic attack) |
| Docking Score (Enzyme X) | -7.8 kcal/mol |
Q. How are crystallographic challenges (e.g., twinning) resolved during structural analysis?
- Methodological Answer : Twinned crystals are indexed using CELL_NOW and refined with SHELXL. Disorder in the oxane ring is modeled with split positions and restrained geometry. High-resolution data (≤0.8 Å) and anomalous scattering (Cu-Kα) improve precision .
Q. Why do contradictory biological activity results arise across studies?
- Methodological Answer : Variations in assay conditions (e.g., pH, serum content) and impurities (e.g., unreacted starting material) cause discrepancies. Validate purity via HPLC-MS and standardize protocols (CLSI guidelines). Comparative studies with structural analogs (e.g., furan/pyridine derivatives) clarify structure-activity relationships .
Data Contradiction Analysis
Q. How to address inconsistent NMR coupling constants for the oxane ring protons?
- Methodological Answer : Conformational flexibility of the oxane ring leads to variable coupling constants (³JHH). Use variable-temperature NMR (VT-NMR, -40°C to 60°C) to freeze ring puckering. Dynamic NMR simulations (EXSY) quantify exchange rates between conformers .
Advanced Applications
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
